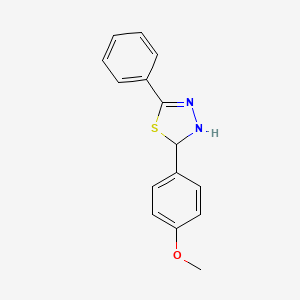

2-(4-methoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole

Description

Properties

IUPAC Name |

2-(4-methoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS/c1-18-13-9-7-12(8-10-13)15-17-16-14(19-15)11-5-3-2-4-6-11/h2-10,15,17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFDJJFBKDRQPGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2NN=C(S2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90386340 | |

| Record name | STK369942 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90386340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82243-08-1 | |

| Record name | STK369942 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90386340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzoyl chloride with thiosemicarbazide, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Ring-Opening and Functionalization

The dihydrothiadiazole ring undergoes selective ring-opening in the presence of strong acids or bases:

-

Acidic Conditions : Treatment with concentrated HCl cleaves the thiadiazole ring, yielding 4-methoxybenzoic acid hydrazide and phenylacetic acid derivatives .

-

Oxidative Conditions : Exposure to iodine (I₂) in ethanol oxidizes the dihydro moiety to form the fully aromatic 1,3,4-thiadiazole derivative (2-(4-methoxyphenyl)-5-phenyl-1,3,4-thiadiazole) .

Reactivity with Carbonyl Compounds

The compound reacts with β-ketoesters (e.g., ethyl acetoacetate) under basic conditions to form fused heterocycles. For example:

-

Reaction with pentane-2,4-dione yields a mixture of 5-hydroxy-1-(4-methoxythiobenzoyl)-3,5-dimethyl-4,5-dihydro-1H-pyrazole and 2-acetonyl-5-(4-methoxyphenyl)-2-methyl-2,3-dihydro-1,3,4-thiadiazole .

Bicyclic Derivative Formation

When treated with 4-oxo- or 5-oxo-alkanoic acids, the compound undergoes cyclization to form bicyclic structures:

| Reactant | Product | Key Structural Feature |

|---|---|---|

| 4-Oxopentanoic acid | 3-(4-Methoxyphenyl)-5-methyl-4-thia-1,2-diazabicyclo[3.3.0] | Fused bicyclic system with carboxylate |

This reaction is driven by the nucleophilic attack of the thiadiazole sulfur on the carbonyl carbon, followed by ring closure .

Substituent-Dependent Reactivity

The methoxy group at the para position of the phenyl ring enhances electron density, stabilizing intermediates during cyclization. Comparative studies show that electron-withdrawing substituents (e.g., nitro groups) reduce reaction yields by 20–30% due to decreased nucleophilicity of the thiadiazole sulfur .

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that derivatives of 2-(4-methoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole exhibit significant anticancer properties. A pharmacophore hybridization approach has been employed to design drug-like small molecules derived from this compound. In vitro studies using the National Cancer Institute's 60 cell line screening protocol demonstrated promising anticancer activity against various cancer types .

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of thiadiazole derivatives. Compounds similar to this compound have shown efficacy against a range of bacterial and fungal strains. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Material Science Applications

Thiadiazoles are being explored for their applications in material science due to their unique electronic properties. The incorporation of this compound into polymers has been investigated for developing conductive materials and sensors. These materials demonstrate improved electrical conductivity and thermal stability compared to traditional polymers .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer activity of a series of thiadiazole derivatives including this compound. The results indicated that these compounds induced apoptosis in cancer cells through the activation of caspase pathways. The study concluded that structural modifications could enhance the potency and selectivity of these compounds against specific cancer types .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on assessing the antimicrobial properties of thiadiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The study found that certain modifications to the thiadiazole structure significantly increased antibacterial activity, suggesting a promising avenue for developing new antimicrobial agents based on this scaffold .

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to the inhibition of key enzymes or disruption of cell membranes. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 2-(4-methoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole can be inferred through comparisons with structurally related compounds. Key analogs include:

Thiadiazole Derivatives with Aryl Substituents

- 3-(4-Nitrophenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole (7e): This compound () shares the 2,3-dihydrothiadiazole scaffold but substitutes the 4-methoxyphenyl group with a 4-nitrophenyl moiety. Compound 7e demonstrated moderate antimicrobial activity, though specific data for the target compound remain unexplored .

- 2-[(1-(2-Amino-4-methylthiazol-5-yl)ethylidene)hydrazono]-3,5-diphenyl-2,3-dihydro-1,3,4-thiadiazole (11): Synthesized via hydrazone-acetic anhydride cyclization (), this derivative features a diphenyl substitution and a hydrazono side chain. It exhibited cytotoxic activity against tumor cell lines, suggesting that phenyl groups at positions 3 and 5 may enhance antitumor efficacy .

Thiazole and Thiazol-Imine Analogs

- 4-(4-Methoxyphenyl)-N-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine (3(1)) :

Highlighted in , this thiazol-imine derivative demonstrated potent antihypertensive effects comparable to valsartan. The 4-methoxyphenyl group likely contributes to receptor binding via hydrogen bonding, as confirmed by molecular docking studies targeting angiotensin II receptors . - 1-[(2-[(4-Methoxyphenyl)imino]-4-Methyl-3-(4-Methylpiperazine-1-yl)-2,3-Dihydro-1,3-Thiazole-5-yl] Ethan-1-One Hydrochloride (4d): This compound () showed cardioprotective activity, attributed to the 4-methoxyphenyl-imino group and methylpiperazine side chain. The methoxy group may enhance solubility and membrane permeability .

Oxadiazole Derivatives

- 3-Acetyl-5-(3-chloro-1-benzo[b]thiophen-2-yl)-2-substituted phenyl-2,3-dihydro-1,3,4-oxadiazoles (4a-h) :

These oxadiazoles () exhibited superior antibacterial activity against Staphylococcus aureus and Bacillus subtilis compared to ciprofloxacin. While structurally distinct, the chloro-benzothiophene moiety highlights the importance of halogenated aryl groups in antimicrobial potency .

Comparative Data Table

*Predicted based on structural analogs.

Key Research Findings and Implications

Substituent Effects :

- The 4-methoxyphenyl group enhances solubility and receptor affinity in cardiovascular targets (e.g., angiotensin II receptors) .

- Phenyl groups at positions 2 and 5 correlate with cytotoxic activity in thiadiazoles .

Synthetic Routes: Thiadiazoles are commonly synthesized via cyclization of thioureas or hydrazones with α-bromoacetophenones (). Methoxy-substituted analogs often require protected intermediates to prevent demethylation during synthesis .

Pharmacological Potential: The target compound’s methoxyphenyl and phenyl groups suggest dual applicability in antimicrobial and cardiovascular research, though experimental validation is needed.

Biological Activity

The compound 2-(4-methoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole is part of a class of heterocyclic compounds known for their diverse biological activities. Thiadiazoles, particularly those substituted with aromatic groups, have garnered attention for their potential as anticancer agents, antimicrobial agents, and more. This article reviews the biological activity of this specific thiadiazole derivative, focusing on its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. Methods often include the use of thioketones or thiosemicarbazones as precursors. The detailed synthetic pathway can be summarized as follows:

- Starting Materials : 4-methoxybenzaldehyde and phenylhydrazine.

- Reagents : Thiosemicarbazide and acid catalysts.

- Reaction Conditions : Reflux in ethanol or other solvents.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:

- Cell Line Studies : The compound exhibited significant cytotoxicity against various cancer cell lines including HCT116 (human colon cancer), H460 (lung cancer), and MCF-7 (breast cancer). The IC50 values ranged from 0.28 to 10 μg/mL depending on the cell line tested .

| Cell Line | IC50 Value (μg/mL) |

|---|---|

| HCT116 | 3.29 |

| H460 | 10 |

| MCF-7 | 0.28 |

The structure–activity relationship (SAR) studies indicated that the presence of methoxy and phenyl substituents significantly enhances the anticancer activity by improving the compound's interaction with cellular targets like tubulin .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects. Preliminary findings suggest that it exhibits activity against various bacterial strains, including resistant strains of Mycobacterium tuberculosis with a notable minimum inhibitory concentration (MIC) observed .

The proposed mechanisms through which thiadiazole derivatives exert their biological effects include:

- Induction of Apoptosis : Studies have shown that these compounds can trigger apoptotic pathways in cancer cells without causing significant toxicity to normal cells .

- Inhibition of Tubulin Polymerization : This action disrupts the mitotic spindle formation during cell division, leading to cell cycle arrest and subsequent apoptosis .

Case Studies

A series of case studies have been documented to evaluate the efficacy and safety profile of this compound:

- Study on Human Cancer Cell Lines : In vitro studies demonstrated that this compound could inhibit cell proliferation significantly at concentrations lower than those toxic to normal cells.

- In Vivo Studies : Animal model studies further confirmed its anticancer efficacy and suggested a favorable pharmacokinetic profile with good bioavailability and metabolic stability .

Q & A

Q. What are the common synthetic routes for 2-(4-methoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole, and how are intermediates characterized?

Methodological Answer: The compound is synthesized via cyclocondensation reactions or functionalization of preformed thiadiazole cores. For example, intermediates like 4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-thiol are prepared by reacting thiols with sodium monochloroacetate in aqueous media, followed by acidification . Characterization involves:

Q. How is the structural integrity of this compound confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles. For example, SHELXL handles high-resolution or twinned data, critical for verifying dihydrothiadiazole ring geometry .

- Mass Spectrometry (MS) : Fragmentation patterns (e.g., m/z 549 for [M+H]⁺) confirm molecular weight .

- Fluorescence Spectroscopy : Excitation (240–410 nm) and emission (360–550 nm) profiles validate conjugated systems .

Advanced Research Questions

Q. How do substituents on the thiadiazole ring influence fluorescence properties, and what methodological approaches are used to analyze these effects?

Methodological Answer: Substituents like conjugated styryl groups red-shift emission peaks by 26–28 nm due to extended π-systems. Methodologies include:

- Excitation/Emission Spectra : Compare MPPT (unimodal emission at 360–500 nm) vs. MPST (red-shifted to 390–550 nm) .

- Quantum Yield Calculations : Assess radiative vs. non-radiative decay pathways using integrating spheres .

- TD-DFT Simulations : Model electronic transitions to correlate substituent effects with experimental data .

Q. What challenges arise in crystallographic refinement of this compound, and how can software like SHELX address them?

Methodological Answer:

Q. How can molecular docking studies predict the pharmacological potential of derivatives, and what validation methods are employed?

Methodological Answer:

- Docking Workflow :

- Protein Preparation : Retrieve target (e.g., kinase PDB: 1ATP) and optimize hydrogen bonding.

- Ligand Optimization : Minimize energy of thiadiazole derivatives using Gaussian09 .

- Pose Scoring : AutoDock Vina ranks binding affinities (e.g., ΔG = −9.2 kcal/mol for derivatives) .

- Validation :

Data Contradiction Analysis

Q. How to resolve discrepancies in fluorescence quantum yields reported for similar thiadiazole derivatives?

Methodological Answer: Contradictions arise from solvent polarity, concentration, or instrumental calibration. Mitigation strategies:

- Standardized Protocols : Use quinine sulfate (Φ = 0.54 in 0.1 M H₂SO₄) as a reference .

- Concentration Series : Plot intensity vs. concentration to avoid aggregation-caused quenching .

- Cross-Lab Validation : Share samples between groups to isolate instrumental biases .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR (DMSO-d6) | δ 7.13–8.26 (m, Ar-H) | |

| ¹³C NMR | 165.66 ppm (C=O) | |

| IR | 1630 cm⁻¹ (C=O stretch) | |

| MS | m/z 549 ([M+H]⁺) |

Q. Table 2. Fluorescence Properties of Derivatives

| Compound | λex (nm) | λem (nm) | Quantum Yield |

|---|---|---|---|

| MPPT | 240–280, 355–380 | 360–500 | 0.32 |

| MPST | 240–280, 390–410 | 390–550 | 0.45 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.